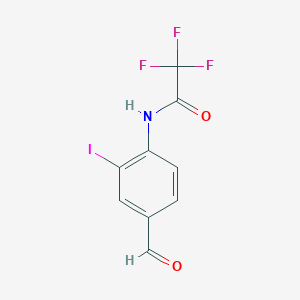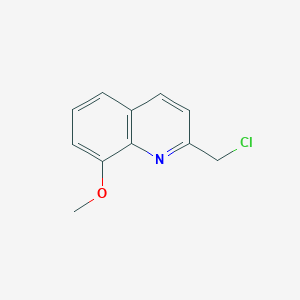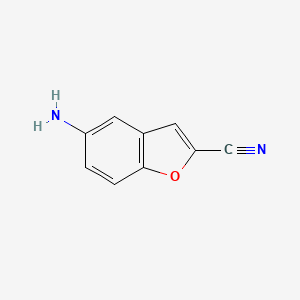![molecular formula C10H13ClO2S B8760053 1-CHLORO-4-[(2,2-DIMETHOXYETHYL)SULFANYL]BENZENE](/img/structure/B8760053.png)
1-CHLORO-4-[(2,2-DIMETHOXYETHYL)SULFANYL]BENZENE
Übersicht
Beschreibung
1-CHLORO-4-[(2,2-DIMETHOXYETHYL)SULFANYL]BENZENE is an organic compound characterized by the presence of a chlorophenyl group attached to a dimethoxyethyl sulfane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-CHLORO-4-[(2,2-DIMETHOXYETHYL)SULFANYL]BENZENE typically involves the reaction of 4-chlorophenyl thiol with 2,2-dimethoxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures the large-scale production of the compound with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-CHLORO-4-[(2,2-DIMETHOXYETHYL)SULFANYL]BENZENE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-CHLORO-4-[(2,2-DIMETHOXYETHYL)SULFANYL]BENZENE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. This interaction can result in various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
(4-Chlorophenyl)(2,2-dimethoxyethyl)ether: Similar structure but with an ether linkage instead of a sulfane group.
(4-Chlorophenyl)(2,2-dimethoxyethyl)amine: Contains an amine group instead of a sulfane group.
(4-Chlorophenyl)(2,2-dimethoxyethyl)ketone: Features a ketone group in place of the sulfane group.
Uniqueness: 1-CHLORO-4-[(2,2-DIMETHOXYETHYL)SULFANYL]BENZENE is unique due to the presence of the sulfane group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfane group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H13ClO2S |
|---|---|
Molekulargewicht |
232.73 g/mol |
IUPAC-Name |
1-chloro-4-(2,2-dimethoxyethylsulfanyl)benzene |
InChI |
InChI=1S/C10H13ClO2S/c1-12-10(13-2)7-14-9-5-3-8(11)4-6-9/h3-6,10H,7H2,1-2H3 |
InChI-Schlüssel |
HGHXSASHYCILOM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CSC1=CC=C(C=C1)Cl)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-1a,2,7,7a-tetrahydronaphtho[2,3-b]oxirene](/img/structure/B8759997.png)
![1-Azabicyclo[2.2.2]octane-4-carbonyl chloride](/img/structure/B8760000.png)
![(1-benzylpiperidin-4-yl)(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methanone](/img/structure/B8760007.png)
![4(3H)-Pyrimidinone, 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-morpholinyl)-](/img/structure/B8760016.png)




![2-Chloro-1-[3-(methoxymethyl)furan-2-yl]ethan-1-one](/img/structure/B8760060.png)



